
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an indole core, a pyrazole ring, and a cyclopentyl group, contributes to its diverse chemical properties and potential biological activities.
準備方法
The synthesis of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with a pyrazole precursor under specific reaction conditions. The general steps are as follows:
Starting Materials: Indole-4-carboxylic acid, cyclopentylamine, and a pyrazole derivative.
Condensation Reaction: The indole-4-carboxylic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation: The active ester intermediate is then reacted with cyclopentylamine to form the corresponding amide.
Cyclization: The amide is subjected to cyclization with the pyrazole derivative under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole or pyrazole rings, using electrophilic or nucleophilic reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Research on this compound includes its interaction with various biological targets, such as enzymes and receptors, to understand its pharmacological effects.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for studying specific biological pathways.
作用機序
The mechanism of action of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
類似化合物との比較
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with an indole core, such as indomethacin or serotonin, which have different substituents and biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib or pyrazole itself, which have different pharmacological properties.
Amide Derivatives: Compounds with an amide functional group, such as acetamide or benzamide, which have different chemical reactivities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
827317-72-6 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
N-cyclopentyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O/c22-17(19-11-4-1-2-5-11)12-6-3-7-14-13(12)10-16(20-14)15-8-9-18-21-15/h3,6-11,20H,1-2,4-5H2,(H,18,21)(H,19,22) |
InChIキー |
WWMCPENJSWDSDY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
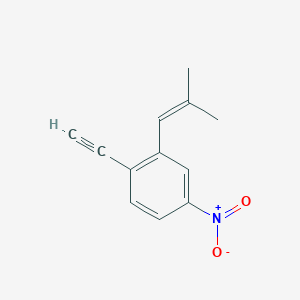
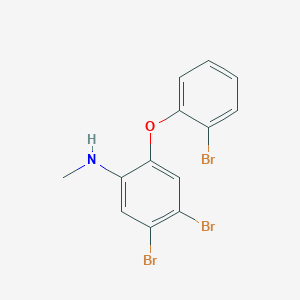


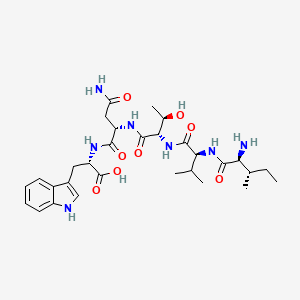
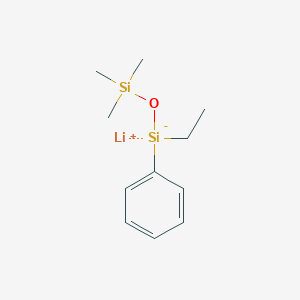
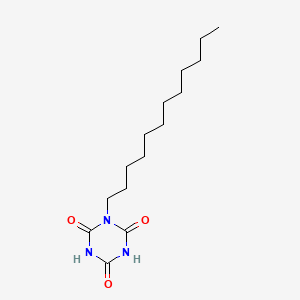

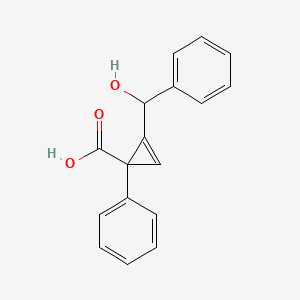
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
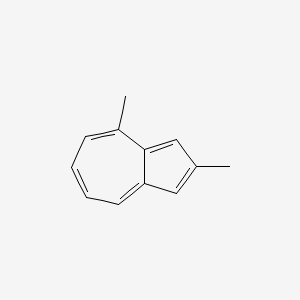
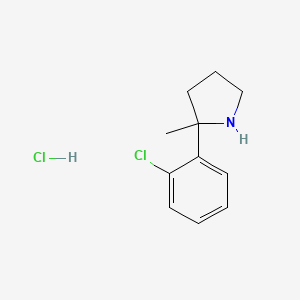
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
